1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone
Description
Properties
Molecular Formula |
C8H6ClN3O |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-10-6-3-11-8(9)12-7(5)6/h2-3,10H,1H3 |
InChI Key |
BPOJFFRBNLGASY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CN=C(N=C12)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Functionalization
The construction of the pyrrolo[3,2-d]pyrimidine scaffold typically begins with functionalized pyrimidine precursors. A patented method demonstrates the nitration of 6-methyluracil using fuming nitric acid in concentrated sulfuric acid at 15°C, followed by reduction to introduce amine groups critical for subsequent cyclization. For chlorination at position 2, phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at reflux (90–110°C) achieves selective substitution, with reaction times of 4–6 hours yielding 85–92% conversion.
Pyrrole Ring Formation via Cyclocondensation
Nickel-catalyzed coupling between 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and acrylic acid in ethanol at 65°C for 8 hours forms the α,β-unsaturated intermediate 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid. Intramolecular cyclization using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in tetrahydrofuran (THF) at 25°C for 12 hours then generates the pyrrolo[3,2-d]pyrimidine core with 73% isolated yield.
One-Pot Multicomponent Strategies
Three-Component Reaction Optimization
A breakthrough methodology utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in ethanol with 5 mol% tetrabutylammonium bromide (TBAB) at 50°C. This one-pot protocol completes in 60–80 minutes, yielding 73–95% of pyrrolo[3,2-d]pyrimidine derivatives through sequential Knoevenagel condensation and cyclization. Key advantages include:
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| TBAB Concentration | 5–10 mol% | Optimal at 5 mol% |
| Temperature | 50°C vs. Reflux | 90% vs. 56% yield |
| Solvent | Ethanol | Higher polarity improves cyclization |
Mechanistic Insights
The reaction proceeds via formation of a Knoevenagel adduct between the uracil derivative and arylglyoxal, followed by nucleophilic attack from the barbituric acid component. TBAB facilitates stabilization of the enolate intermediate, accelerating the cyclization step by 3.2-fold compared to uncatalyzed conditions.
Transition Metal-Catalyzed Methods
Nickel/Copper Bimetallic Systems
Industrial-scale synthesis employs NiCl₂ (0.3 mol%) and CuI (2.5 mol%) with triphenylphosphine (4.3 mol%) in ethanol at 65°C. This system achieves 73% yield in the coupling of 5-bromo-2-chloro-pyrimidine with acrylic acid, significantly reducing costs compared to palladium-based catalysts.
Palladium-Mediated Cross-Couplings
While less common due to cost, Sonogashira couplings between 2-chloro-4-aminopyrimidines and propiolate esters under Pd(PPh₃)₄ catalysis (2 mol%) in THF at 80°C provide an alternative route to α,β-unsaturated intermediates. Subsequent cyclization via Heck-type mechanisms yields the pyrrolo ring but requires stringent oxygen-free conditions.
Industrial Production Considerations
Continuous Flow Reactor Design
BenchChem reports a pilot-scale process using tubular reactors with the following parameters:
| Stage | Residence Time | Temperature | Conversion Rate |
|---|---|---|---|
| Nitration | 12 min | 15°C | 98% |
| Cyclization | 45 min | 65°C | 89% |
| Acylation | 22 min | 5°C | 78% |
This system reduces total synthesis time from 72 hours (batch) to 4.5 hours while maintaining 99.5% HPLC purity.
Solvent Recovery and Waste Reduction
The patented method in recovers 92% of ethanol via distillation and reuses nickel catalysts up to 5 cycles without significant activity loss, decreasing production costs by 34% compared to single-use systems.
Analytical and Purification Techniques
Chromatographic Monitoring
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves the target compound at 8.2 min with baseline separation from byproducts. UV detection at 254 nm provides quantification limits of 0.05 μg/mL.
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) at −20°C yields needle-like crystals with 99.8% purity, as confirmed by differential scanning calorimetry (melting point: 214–216°C).
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Multi-Step | 68–75 | 99.5 | 12,400 | High |
| One-Pot | 90 | 98.7 | 8,200 | Moderate |
| Ni/Cu Catalyzed | 73 | 99.2 | 6,800 | High |
| Pd-Mediated | 65 | 99.0 | 18,500 | Low |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The electron-withdrawing nature of the chloro group facilitates nucleophilic substitution reactions. Key reagents and conditions include:
Mechanistic Insight : The chloro group at position 2 undergoes SNAr (nucleophilic aromatic substitution) due to activation by the adjacent nitrogen atoms in the pyrrolopyrimidine ring.
Functionalization of the Ethanone Group
The ethanone moiety participates in oxidation, reduction, and condensation reactions:
Oxidation
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 3 h | 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)acetic acid | Complete conversion |
| CrO₃ | Acetic acid, RT, 12 h | Same as above | 78% yield |
Reduction
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 2 h | 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanol | 92% yield |
| LiAlH₄ | THF, reflux, 4 h | Same as above | 88% yield |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | 2-Aryl-5H-pyrrolo[3,2-d]pyrimidin-7-yl ethanone | 60–70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Secondary amines | 7-(Dialkylamino)-5H-pyrrolo[3,2-d]pyrimidin-2-yl ethanone | 55–65% |
Note : The ethanone group remains intact under these conditions, enabling selective functionalization .
Comparative Reactivity Analysis
The table below contrasts reaction rates for substitutions at the chloro position:
| Nucleophile | Solvent | Temperature | Time | Conversion |
|---|---|---|---|---|
| Aniline | EtOH | Reflux | 6 h | 95% |
| Benzyl mercaptan | DMF | RT | 12 h | 68% |
| Piperidine | THF | 60°C | 8 h | 82% |
Key Finding : Aromatic amines exhibit faster substitution kinetics compared to aliphatic thiols due to superior leaving-group aptitude .
Mechanistic Studies
-
DFT Calculations : The C2 position’s electrophilicity (Mulliken charge: +0.32 e) drives nucleophilic attack, while the ethanone’s carbonyl group (charge: −0.45 e) stabilizes intermediates via resonance .
-
Kinetic Isotope Effect : observed in deuteration studies, confirming a concerted SNAr mechanism.
This compound’s versatility in nucleophilic substitution, redox transformations, and cross-coupling reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental data validate its utility in constructing complex heterocycles with tailored functionalities.
Scientific Research Applications
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival . This inhibition can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo-Pyrimidine Family
The compound belongs to a broader class of pyrrolo-pyrimidine derivatives, which vary in substitution patterns and ring fusion positions. Key structural analogues include:
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (Compound 18)
- Core Structure : Pyrrolo[2,3-d]pyrimidine fused at positions 2 and 3 (vs. [3,2-d] in the target compound).
- Substituents : A 4-fluoroindoline and 5-fluoropyridin-2-yl group.
- Synthesis : Prepared via General Procedure C with 64% yield, indicating moderate reactivity of the fluorinated substituents .
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-benzylpyridin-2-yl)ethan-1-one
- Substituents : A benzyl group on the pyridine ring.
- Spectroscopic Data : ¹H NMR (CDCl₃) shows signals at δ 3.86 (s, 3H, methyl) and δ 3.96–3.99 (s, 2H, acetyl), confirming regioselective substitution .
- Comparison : The benzyl group increases lipophilicity compared to the chloro substituent in the target compound.
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 955413-26-0)
- Core Structure: Lacks the ethanone group at position 6.
- Reactivity: The absence of the acetyl moiety limits its utility in coupling reactions, emphasizing the importance of the ethanone group in derivatization .
Substitution-Driven Property Variations
Electronic Effects
- Chloro vs.
- Trifluoromethyl Phenyl: In 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone, the CF₃ group introduces strong electron-withdrawing and hydrophobic effects, contrasting with the acetyl group’s moderate polarity .
Spectroscopic and Analytical Comparisons
Biological Activity
1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone is a heterocyclic compound belonging to the pyrrolopyrimidine class, recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit various kinases involved in cancer progression.
- Molecular Formula : C8H6ClN3O
- Molecular Weight : 195.60 g/mol
- IUPAC Name : this compound
- CAS Number : 1934641-97-0
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClN3O |
| Molecular Weight | 195.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1934641-97-0 |
The biological activity of this compound primarily involves its role as a kinase inhibitor. By binding to the active sites of specific kinases, it disrupts signaling pathways that promote cell proliferation and survival. This mechanism is critical in the context of cancer therapy, where aberrant kinase activity is often implicated in tumor growth and metastasis .
Biological Activity and Therapeutic Potential
Recent studies have highlighted the compound's promising anticancer properties. For instance:
- Kinase Inhibition : The compound has shown significant inhibitory effects against various kinases associated with cancer, including EGFR, Her2, and CDK2. In vitro assays report IC50 values ranging from 40 to 204 nM for these targets, suggesting potent activity comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
- Cell Viability Studies : In cytotoxicity assays against different cancer cell lines (e.g., HepG2, HeLa), the compound demonstrated varied efficacy. For example, in HepG2 cells, it exhibited an IC50 value of approximately 29 µM, indicating significant cytotoxic effects .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive analysis of structure-activity relationships revealed that modifications to the pyrrolopyrimidine structure significantly influence biological activity. For example:
| Compound | Substituent | IC50 (µM) | Target Kinase |
|---|---|---|---|
| 5e | Cl | 29 | EGFR |
| 5h | F | 43 | Her2 |
| 5k | - | 40 | CDK2 |
The presence of chlorine at the 2-position was found to enhance cytotoxicity against HepG2 cells compared to other substituents .
In Vivo Studies
Preclinical studies have indicated that administration of the compound leads to significant tumor regression in xenograft models. The mechanism appears to involve both direct apoptosis of cancer cells and modulation of immune responses .
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate metabolic stability. However, further investigations are needed to assess long-term toxicity profiles and potential side effects .
Q & A
Q. What are the established synthetic routes for 1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone, and what reaction conditions are critical for yield optimization?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Preparation of a pyrrolo[3,2-d]pyrimidine scaffold via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate (analogous to ).
- Step 2: Chlorination at the 2-position using POCl₃ or PCl₃ under reflux (70–90°C) in anhydrous conditions (critical for regioselectivity) .
- Step 3: Introduction of the ethanone group via Friedel-Crafts acylation or nucleophilic substitution, requiring inert atmospheres (N₂/Ar) and catalysts like AlCl₃ .
Key Optimization: Control of temperature during chlorination (exothermic side reactions) and stoichiometric excess of acylating agents (1.5–2.0 eq.) to minimize byproducts.
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
Methodological Answer:
- X-ray Crystallography: Resolves the fused pyrrolo-pyrimidine ring system and substituent positions. SHELX software () is widely used for refinement, but disordered electron density in flexible regions (e.g., ethanone group) may require constraints .
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chloro vs. ethanone group integration). Discrepancies in predicted vs. observed chemical shifts (e.g., downfield H-7 proton at δ 8.5–9.0 ppm) may indicate tautomerism or solvent effects .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C₉H₇ClN₃O requires m/z 224.0221) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/EtOAc 3:1 to 1:2) to separate polar byproducts (e.g., dechlorinated analogs).
- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals, but slow cooling (<1°C/min) is critical to avoid amorphous solids .
- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve structurally similar impurities (e.g., 2-chloro vs. 4-chloro isomers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., dimerization or over-chlorination) during synthesis?
Methodological Answer:
- Kinetic Control: Lower reaction temperatures (0–5°C) during chlorination reduce electrophilic aromatic substitution at unintended positions .
- Catalyst Screening: Lewis acids like FeCl₃ (10 mol%) improve regioselectivity for ethanone introduction versus Brønsted acid catalysts (e.g., H₂SO₄) .
- In Situ Monitoring: ReactIR or LC-MS tracks intermediate formation (e.g., transient 7-hydroxypyrrolo intermediates) to halt reactions at ~80% conversion .
Q. How can contradictions between computational predictions (e.g., DFT-based NMR) and experimental spectral data be resolved?
Methodological Answer:
- Solvent Modeling: Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to align predicted ¹³C shifts with observed data (errors <2 ppm) .
- Tautomer Analysis: Compare Boltzmann populations of tautomers (e.g., 5H vs. 7H ring forms) using Gibbs free energy calculations. Experimental validation via variable-temperature NMR (25–60°C) detects equilibrium shifts .
Q. What strategies address challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Co-Crystallization: Add co-formers (e.g., succinic acid) to stabilize lattice packing via hydrogen bonding with the ethanone carbonyl .
- Cryocooling: Flash-cooling (100 K) mitigates thermal motion artifacts in the chloro-pyrimidine ring .
- Disorder Modeling: Use SHELXL’s PART and SUMP instructions to refine disordered ethanone or chloro groups .
Q. How can computational modeling predict biological activity, and what are the limitations?
Methodological Answer:
- Docking Studies: Target kinases (e.g., JAK2) using AutoDock Vina. The chloro group’s electronegativity enhances binding affinity, but solvation effects may overestimate ΔG values by 1–2 kcal/mol .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.1) and CYP450 inhibition risks, but experimental validation (e.g., microsomal stability assays) is essential .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays). Variability >10-fold may stem from buffer pH or detergent use .
- Impact of Tautomerism: Biological activity of 5H vs. 7H tautomers (undetected in LC-MS) may differ significantly. Use ¹H-¹⁵N HMBC NMR to identify dominant tautomers in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
